molecular formula C18H27N3OS B2831890 1-phenyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034469-84-4

1-phenyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2831890
CAS No.: 2034469-84-4
M. Wt: 333.49
InChI Key: SKCSKBDXUMKDPP-UHFFFAOYSA-N
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Description

1-phenyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a phenyl group, a tetrahydrothiopyran ring, a piperidine ring, and a urea moiety. The structural diversity of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting a suitable amine with a ketone or aldehyde under reductive amination conditions.

    Introduction of the Tetrahydrothiopyran Ring: The piperidine intermediate is then reacted with a thiopyran derivative to introduce the tetrahydrothiopyran ring. This step often involves nucleophilic substitution reactions.

    Coupling with Phenyl Isocyanate: The final step involves coupling the intermediate with phenyl isocyanate to form the urea linkage. This reaction is typically carried out under mild conditions, such as room temperature, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the urea moiety to amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

1-phenyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenethyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea
  • 3-Piperidinemethanol, 1-(tetrahydro-2H-thiopyran-4-yl)-
  • 3-Piperidinol, 1-(tetrahydro-2H-thiopyran-4-yl)-

Uniqueness

1-phenyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is unique due to its combination of a phenyl group, tetrahydrothiopyran ring, piperidine ring, and urea moiety. This structural diversity imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-Phenyl-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is a complex organic compound notable for its diverse structural features, including a phenyl group, a tetrahydrothiopyran ring, and a piperidine ring. This structural diversity suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C18H27N3OS, with a molecular weight of approximately 341.48 g/mol. The compound's unique structure allows it to interact with various biological targets, potentially influencing multiple biochemical pathways.

Research indicates that derivatives of tetrahydrothiopyran compounds may act as inhibitors of phosphodiesterase and β-secretase (BACE1), which are crucial in various signaling pathways and disease processes, such as neurodegenerative diseases. The mechanism involves the modulation of intracellular signaling cascades, which can affect cell proliferation, apoptosis, and inflammation.

Antimicrobial Properties

Studies have shown that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, certain derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

Anticancer Effects

Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have indicated that the compound can inhibit the growth of several cancer cell lines, including those derived from breast and prostate cancers.

Neurological Implications

Given its potential as a phosphodiesterase inhibitor, this compound may also have implications in treating neurological disorders. Inhibitors of BACE1 are particularly relevant for Alzheimer's disease research, as they could help reduce amyloid-beta plaque formation in the brain .

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various tetrahydrothiopyran derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial activity .

Investigation into Anticancer Properties

In another investigation documented in Cancer Letters, researchers assessed the effects of this compound on human breast cancer cells (MCF7). The study revealed that treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-PiperidinolPiperidine ring onlyModerate antibacterial
2-Phenyl-N-(tetrahydrothiopyran)butanamideSimilar structure with butanamideStronger anticancer effects
1-(Tetrahydrothiopyran)-piperidine derivativesVariations in substituentsDiverse biological activities

Properties

IUPAC Name

1-phenyl-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3OS/c22-18(20-16-4-2-1-3-5-16)19-14-15-6-10-21(11-7-15)17-8-12-23-13-9-17/h1-5,15,17H,6-14H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCSKBDXUMKDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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